molecular formula C14H13F3N4O2S B10998024 N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N'-[2-(trifluoromethoxy)phenyl]urea

N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N'-[2-(trifluoromethoxy)phenyl]urea

Cat. No.: B10998024
M. Wt: 358.34 g/mol
InChI Key: GXLIRGMUSSRXSS-UHFFFAOYSA-N
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Description

N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a thieno[3,4-C]pyrazole core and a trifluoromethoxyphenyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thieno[3,4-C]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Alkylation reactions can be used to introduce the methyl group at the desired position.

    Attachment of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Urea Linkage: The final step often involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-phenylurea
  • N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethyl)phenyl]urea

Uniqueness

The presence of the trifluoromethoxy group in N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to similar compounds.

Properties

Molecular Formula

C14H13F3N4O2S

Molecular Weight

358.34 g/mol

IUPAC Name

1-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-[2-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H13F3N4O2S/c1-21-12(8-6-24-7-10(8)20-21)19-13(22)18-9-4-2-3-5-11(9)23-14(15,16)17/h2-5H,6-7H2,1H3,(H2,18,19,22)

InChI Key

GXLIRGMUSSRXSS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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